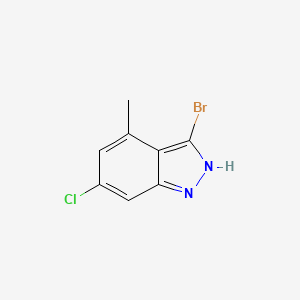

3-bromo-6-chloro-4-methyl-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-4-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-4-2-5(10)3-6-7(4)8(9)12-11-6/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFHHIKRDSHLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NNC(=C12)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646386 | |

| Record name | 3-Bromo-6-chloro-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-42-9 | |

| Record name | 3-Bromo-6-chloro-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Overview of 3 Bromo 6 Chloro 4 Methyl 2h Indazole Within Indazole Chemistry

Historical Context and Significance of the Indazole Heterocycle

The indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, was first synthesized in the late 19th century. uni.lu For many years, it remained a chemical curiosity, but the 20th century saw a surge in interest as its biological significance became apparent. Today, indazole derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. nih.govchemicalbook.com

This has led to the development of numerous indazole-based drugs with a wide range of therapeutic applications. Notable examples include:

Niraparib: An anti-cancer agent used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. nih.gov

Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. nih.gov

Benzydamine: A non-steroidal anti-inflammatory drug with local anesthetic and analgesic properties. chemicalbook.com

The versatility of the indazole nucleus stems from its two nitrogen atoms, which can act as both hydrogen bond donors and acceptors, and its aromatic nature, which allows for various types of chemical modifications. uni.luchemicalbook.com These features enable indazole-containing molecules to interact with a diverse array of biological receptors and enzymes. acs.orgresearchgate.net

Rationale for Researching Halogenated and Alkylated 2H-Indazole Derivatives

The functionalization of the indazole core with different chemical groups is a key strategy for modulating its physicochemical and biological properties. Halogenation and alkylation are particularly important modifications.

Halogenation , the introduction of halogen atoms (e.g., bromine, chlorine), can significantly alter a molecule's:

Lipophilicity: Affecting its ability to cross cell membranes.

Metabolic stability: Halogens can block sites of metabolism, increasing the drug's half-life.

Binding affinity: Halogen bonding, a non-covalent interaction, can enhance the binding of a molecule to its biological target.

The synthesis of halogenated indazoles is an active area of research, with various methods being developed for the regioselective introduction of halogens onto the indazole ring. nih.govacs.orgresearchgate.net

Alkylation , the addition of alkyl groups (e.g., a methyl group), also plays a crucial role in tuning molecular properties. Alkyl groups can influence a molecule's size, shape, and lipophilicity. In the context of indazoles, alkylation at one of the nitrogen atoms is a key step in the synthesis of many derivatives. The position of the alkyl group (N1 versus N2) can have a profound impact on the molecule's biological activity. bldpharm.com

The combination of halogenation and alkylation in 2H-indazole derivatives, therefore, represents a powerful approach to generating novel compounds with tailored properties for specific applications in drug discovery and materials science.

Unique Structural Considerations of 3-Bromo-6-chloro-4-methyl-2H-indazole

| Feature | Description |

| Core Structure | 2H-Indazole |

| Substituents | - 3-Bromo- (B131339) 6-Chloro- 4-Methyl |

The synthesis of this compound would likely involve a multi-step process, potentially starting from a substituted aniline (B41778) or benzonitrile (B105546) derivative, followed by cyclization to form the indazole ring, and subsequent halogenation and methylation steps. The precise order of these steps would be critical to achieving the desired regiochemistry. For instance, the synthesis of a related compound, 6-bromo-2-methyl-2H-indazole, has been achieved through the methylation of 6-bromoindazole. chemicalbook.com

The electronic properties of the molecule will be influenced by the interplay of the electron-withdrawing halogen substituents and the electron-donating methyl group. The bromine atom at the 3-position and the chlorine atom at the 6-position are expected to decrease the electron density of the aromatic system, potentially influencing its reactivity and interactions with biological targets. The methyl group at the 4-position, conversely, will donate electron density.

Scope and Objectives of Academic Research on this Compound

Given the lack of specific research on this compound, the scope and objectives of academic research on this compound remain speculative. However, based on the known applications of other halogenated and alkylated indazoles, research on this molecule would likely focus on several key areas:

Synthetic Methodology: Developing efficient and regioselective synthetic routes to this and related multi-substituted indazoles. This would be a fundamental objective, as the availability of the compound is a prerequisite for any further studies.

Biological Screening: Investigating the compound's potential as a therapeutic agent. Given the diverse biological activities of indazoles, it could be screened against a wide range of targets, including protein kinases, polymerases, and other enzymes implicated in diseases such as cancer and inflammatory disorders.

Structure-Activity Relationship (SAR) Studies: If the compound shows promising biological activity, further research would likely involve the synthesis of analogues with variations in the substitution pattern to understand how each functional group contributes to its activity.

Materials Science Applications: Exploring the potential of this compound in materials science. The unique electronic properties conferred by the halogen and methyl substituents could make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In essence, research on this compound would aim to expand the chemical space of functional indazole derivatives and explore their potential for practical applications in medicine and technology.

Spectroscopic and Crystallographic Elucidation of 3 Bromo 6 Chloro 4 Methyl 2h Indazole Structural Attributes

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal. Although a specific crystal structure for 3-bromo-6-chloro-4-methyl-2H-indazole has not been reported, analysis of related indazole structures allows for a reasoned prediction of its solid-state characteristics. The synthesis of various substituted indazoles and their characterization by X-ray diffraction has been documented, providing a basis for understanding the structural features of this class of compounds. researchgate.netrsc.org

The crystal packing of this compound would be governed by a variety of intermolecular interactions. In many nitrogen-containing heterocyclic compounds, hydrogen bonding is a dominant force in the crystal lattice. mdpi.commdpi.com For 2H-indazoles, the nitrogen atoms can act as hydrogen bond acceptors.

The planarity of the indazole ring system is a key structural feature. Analysis of torsion angles within the molecule can quantify any deviation from planarity. ucalgary.ca For bicyclic aromatic systems, the fusion of the two rings generally results in a relatively planar structure. However, substituents can induce minor distortions.

In the case of this compound, the indazole core is expected to be largely planar. The torsion angles involving the substituents relative to the ring would be of interest. For instance, the C-C-C-Br and C-C-C-Cl torsion angles would define the orientation of the halogen atoms with respect to the benzene (B151609) ring. While crystal packing forces can influence these angles, inherent electronic and steric effects of the substituents also play a crucial role. acs.org Studies on similar heterocyclic systems often reveal a preference for conformations that minimize steric strain. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic and heterocyclic compounds like indazole, the most common transitions are π → π* and n → π*. youtube.comyoutube.com

The UV-Visible spectrum of this compound would be expected to show absorption bands characteristic of the indazole chromophore. The position and intensity of these bands would be influenced by the substituents. The bromo, chloro, and methyl groups can act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to the parent 2H-indazole. The electronic properties of substituted 2H-indazoles have been a subject of both experimental and computational studies, which can help in predicting their photophysical behavior. researchgate.net The solvent environment can also affect the electronic transitions, leading to solvatochromic shifts.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-bromo-3-chloro-2-methyl-2H-indazole |

Advanced Computational and Theoretical Investigations of 3 Bromo 6 Chloro 4 Methyl 2h Indazole Derivatives

Molecular Modeling and Dynamics Simulations

Ligand-Protein Interactions and Binding Affinity Prediction (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the interaction between a small molecule ligand and a protein's binding site.

Studies on various substituted indazole derivatives have demonstrated their potential to interact with a range of biological targets. For instance, molecular docking analyses of novel substituted indazoles have identified them as potential therapeutic agents for breast cancer by targeting the aromatase enzyme. derpharmachemica.com These studies have revealed binding affinities and specific interactions with key amino acid residues. For example, certain indazole derivatives have shown binding energies in the range of -7.7 to -8.0 kcal/mol, forming crucial hydrogen bonds with residues such as ARG115 and THR310 within the active site of the aromatase enzyme. derpharmachemica.com

Similarly, docking studies on 4,5-dihydro-2H-indazole derivatives have been conducted to evaluate their potential as anti-inflammatory agents by targeting the cyclooxygenase (COX-2) enzyme. nih.gov These computational predictions are vital for understanding the molecular basis of the observed biological activity and for the rational design of more potent and selective inhibitors.

Table 1: Representative Molecular Docking Data of Indazole Derivatives with Protein Targets

| Indazole Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Substituted Indazole 5f | Aromatase | -8.0 | ARG115 |

| Substituted Indazole 5g | Aromatase | -7.7 | ARG115, THR310, LEU372, LEU477 |

| Substituted Indazole 5n | Aromatase | -7.7 | ARG115, THR310, LEU372, LEU477 |

Note: The data presented in this table is based on studies of various substituted indazole derivatives and is intended to be representative of the types of interactions that could be expected for 3-bromo-6-chloro-4-methyl-2H-indazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D-QSAR Models and Physicochemical Descriptors

Two-dimensional QSAR (2D-QSAR) models utilize descriptors that are derived from the 2D representation of a molecule. These descriptors can include electronic properties (like atomic net charges, dipole moment, and energies of frontier molecular orbitals such as HOMO and LUMO), and topological indices.

For instance, QSAR analyses of benzothiazole (B30560) derivatives, which share structural similarities with indazoles, have been performed to understand their antimalarial activity. researchgate.net These studies have generated equations that correlate biological activity (Log IC50) with descriptors like the net charges on specific carbon atoms (qC4, qC5, qC6), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy of the Highest Occupied Molecular Orbital (E_HOMO), and polarizability (α). researchgate.net Such models are valuable for predicting the activity of new compounds and for identifying the key physicochemical properties that govern their biological effects.

Table 2: Example of a 2D-QSAR Equation for Antimalarial Activity

| QSAR Equation | Statistical Parameters |

| Log IC50 = 23.527 + 4.024(qC4) + 273.416(qC5) + 141.663(qC6) – 0.567(E_LUMO) – 3.878(E_HOMO) – 2.096(α) | n = 13, r = 0.994, r² = 0.987, SE = 0.094 |

Note: This equation is from a study on benzothiazole derivatives and serves as an example of a 2D-QSAR model. The descriptors and coefficients would be specific to the compound series and biological activity under investigation.

3D-QSAR Models and Steric Descriptors

Three-dimensional QSAR (3D-QSAR) models take into account the 3D structure of molecules, providing insights into the steric and electrostatic field requirements for optimal biological activity. These models generate contour maps that visualize regions where bulky groups (steric effects) or specific charge distributions (electrostatic effects) would enhance or diminish activity.

Studies on indazole derivatives as HIF-1α inhibitors have employed 3D-QSAR to map pharmacophoric features. nih.gov The resulting steric and electrostatic maps provide a structural framework for designing new, more potent inhibitors by indicating where modifications to the molecular structure are likely to be beneficial. nih.gov These models are validated using statistical methods like partial least squares (PLS) to ensure their predictive power. nih.gov

Aromaticity Analysis and Electronic Properties

The aromaticity of the indazole ring system and the electronic properties of its derivatives are fundamental to their stability and reactivity. Computational methods, particularly Density Functional Theory (DFT), are frequently used to investigate these characteristics.

Ab initio studies on the annular tautomers of indazole (1H- and 2H-indazole) have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 3.6 kcal/mol. rsc.org This stability difference is attributed to the aromaticity of the respective tautomers. rsc.org DFT calculations can also predict electronic spectra, which can be compared with experimental data to confirm the predominance of a particular tautomer in the gas phase. rsc.org

The electronic properties of indazole derivatives, such as the HOMO-LUMO energy gap, are crucial for understanding their chemical reactivity and potential as therapeutic agents. DFT studies on novel indazole derivatives have been used to calculate these properties and correlate them with their biological activity. rsc.org For example, a smaller HOMO-LUMO gap generally indicates higher reactivity.

Mechanistic Insights and Structure Activity Relationship Sar Studies of 3 Bromo 6 Chloro 4 Methyl 2h Indazole in Biological Contexts in Vitro and Preclinical Models

General Biological Significance of Indazole Scaffolds

The indazole nucleus, a bicyclic heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of pharmacologically active compounds. acs.orgsigmaaldrich.com Derivatives of indazole are known to exhibit a wide array of biological activities, including but not limited to, anticancer, antimicrobial (antibacterial, antifungal), anti-inflammatory, and anti-HIV properties. bldpharm.comnih.gov The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse range of compounds with distinct therapeutic applications. nih.gov

The two common tautomeric forms, 1H-indazole and 2H-indazole, can serve as bioisosteres for other important biological structures like indoles or phenols. sigmaaldrich.com This mimicry, combined with the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, allows indazole derivatives to effectively interact with various biological targets, notably protein kinases. sigmaaldrich.com Several FDA-approved drugs, such as the anticancer kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its significance in drug discovery and development. sigmaaldrich.com

Investigating Specific In Vitro Biological Activities

No in vitro biological activity data has been published for 3-bromo-6-chloro-4-methyl-2H-indazole . The subsequent sections describe activities observed for other related indazole derivatives.

While there is no specific data for this compound, numerous other indazole derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. For instance, certain polysubstituted indazoles have shown potent growth inhibitory activity against ovarian (A2780), lung (A549), and breast cancer (4T1) cell lines, with some compounds demonstrating IC₅₀ values in the sub-micromolar range.

Studies on various bioactive indazole derivatives have revealed several mechanisms underlying their anticancer effects. A common pathway is the induction of apoptosis (programmed cell death). This is often evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2. Some indazole compounds have been shown to arrest the cell cycle at specific phases, such as G2/M or S phase, thereby inhibiting cell proliferation. Furthermore, the modulation of reactive oxygen species (ROS) levels within cancer cells is another observed mechanism, where an increase in ROS can lead to mitochondrial dysfunction and trigger the mitochondrial apoptotic pathway.

The indazole scaffold is a cornerstone for the development of protein kinase inhibitors, which are crucial in cancer therapy. Indazole-based drugs and candidates have been shown to inhibit a wide range of kinases.

Tyrosine Kinases: Many indazole derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptors (PDGFR). Pazopanib and Axitinib are clinical examples of multi-targeted tyrosine kinase inhibitors containing an indazole core. Other targets include the ABL kinase, with some derivatives showing potent inhibition of the T315I mutant that confers resistance to other inhibitors.

ALK: Anaplastic Lymphoma Kinase (ALK) is another important target, and indazole-based compounds have been developed as potent ALK inhibitors for cancers like non-small cell lung cancer.

BRAF: Indazole derivatives have been explored as selective inhibitors of BRAF, a key kinase in the MAPK/ERK signaling pathway.

DNA Gyrase B: In the context of antibacterial agents, certain 3-phenyl-1H-indazole derivatives have been identified as inhibitors of bacterial DNA gyrase B, an essential enzyme for DNA replication in bacteria.

No kinase inhibition data is available for This compound .

The indazole scaffold is present in compounds investigated for antimicrobial properties. uni.lubldpharm.com Derivatives have shown activity against various pathogens, including bacteria, fungi, and protozoa. For example, some 2H-indazole derivatives have demonstrated potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases exceeding the potency of the reference drug metronidazole.

Although specific data for this compound is absent, other indazole derivatives have been tested against both Gram-positive and Gram-negative bacterial strains. Some compounds have shown inhibitory activity against species like Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. uni.lu The mechanism for some of these derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase B.

In Vitro Antimicrobial and Antiprotozoal Activities

Antifungal Efficacy

The indazole core is a recognized scaffold in the development of antifungal agents. nih.gov Research into indazole-linked triazole derivatives has demonstrated their potential as potent antifungals. nih.gov A significant finding from these studies was that halogen substitution on the indazole ring plays a crucial role in the observed activity. nih.gov Specifically, a derivative featuring a 5-bromo substitution on the indazole ring showed significant efficacy against a range of fungal cultures, including various Candida and Aspergillus species. nih.gov This compound also demonstrated excellent in vivo efficacy in a murine model of Candida albicans infection when administered orally. nih.gov

Further supporting the role of halogens in antifungal activity, studies on other heterocyclic systems have shown that the introduction of chloro and bromo substituents can lead to promising antifungal properties. nih.govasianpubs.org For instance, certain dichloro and trichloro-derivatives of pyrazole (B372694) analogues produced inhibitory effects against pathogenic yeasts like C. albicans and Cryptococcus neoformans. nih.gov This suggests that the presence of both bromo and chloro groups on an indazole ring, as seen in this compound, could contribute to potential antifungal activity. While many commercially available antifungal drugs are azole-based, the emergence of resistance necessitates the development of new chemical entities. frontiersin.orgmdpi.com

Antiprotozoal Efficacy (e.g., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

The indazole scaffold has been identified as a promising framework for the development of novel antiprotozoal agents. nih.govnih.gov A series of 2H-indazole derivatives were evaluated for their in vitro activity against the intestinal and vaginal pathogens Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govnih.gov The biological assessments revealed that many of the indazole compounds exhibited more potent antiprotozoal activity than metronidazole, a standard therapeutic agent. nih.govrsc.orgresearchgate.net

Structure-activity relationship (SAR) analysis from these studies highlighted that specific substitutions on the indazole ring system are critical for potency. nih.gov In a study of 2-phenyl-2H-indazole derivatives, compounds substituted with electron-withdrawing groups on the phenyl ring demonstrated the most potent activity. nih.gov For example, derivatives with a 2-chlorophenyl, 2-(trifluoromethyl)phenyl, or 2-(methoxycarbonyl)phenyl group displayed IC₅₀ values below 0.050 µM against E. histolytica and G. intestinalis. nih.gov These findings underscore the potential importance of halogen atoms, such as the bromo and chloro substituents in this compound, for potent antiprotozoal action. The activity of indazole derivatives has also been noted against other protozoa, such as Leishmania amazonensis, further establishing the broad potential of this scaffold in antiparasitic drug discovery. mdpi.com

| Derivative Type | Protozoan Species | Key Findings | IC₅₀ Values | Reference |

| 2-Phenyl-2H-indazoles | E. histolytica, G. intestinalis, T. vaginalis | Electron-withdrawing groups on the 2-phenyl ring enhance activity. | <0.050 µM for chloro and trifluoromethyl substituted derivatives. | nih.gov |

| 2H-Indazole derivatives | E. histolytica, G. intestinalis, T. vaginalis | Many derivatives showed higher potency than the standard drug metronidazole. | Not specified. | nih.gov |

| 3-Alkoxy-1-benzyl-5-nitroindazoles | Leishmania amazonensis | Compound NV6 showed significant in vivo reduction in lesion development and parasite load. | Not specified. | mdpi.com |

In Vitro Anti-inflammatory Potential (e.g., COX-2 inhibition)

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in mediating inflammation and pain, making it a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govaalto.fi While direct studies on this compound as a COX-2 inhibitor are not available, the structural features of this compound are relevant to known design principles for COX-2 inhibitors.

The development of selective COX-2 inhibitors has often focused on heterocyclic scaffolds, and the presence of halogen atoms has been shown to be a crucial factor for both activity and selectivity. nih.govnih.gov For example, in a series of halogenated triarylpyrazole derivatives based on the structure of celecoxib, fluorinated compounds exhibited excellent COX-2 inhibitory efficacy and selectivity. nih.gov Research has confirmed that a halogenated aryl ring is critical for modulating the activity and selectivity of these inhibitors. nih.gov Molecular docking studies on other heterocyclic inhibitors have identified specific halogen interactions within the active site of the COX-2 enzyme, contributing to the binding affinity. mdpi.com Given the established importance of halogenation in the design of selective COX-2 inhibitors across various chemical scaffolds, the bromo- and chloro-substituted indazole core represents a structure with potential for anti-inflammatory activity via this mechanism. nih.govnih.gov

Enzyme Inhibition Studies (e.g., IDO1 enzyme)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. mdpi.comacs.org Its overexpression in the tumor microenvironment leads to immunosuppression, making it an attractive target for cancer immunotherapy. mdpi.comnih.gov The indazole scaffold has emerged as a novel and promising structure for the development of potent IDO1 inhibitors. acs.orgmdpi.com

Studies have shown that the 1H-indazole scaffold is essential for IDO1 inhibition, with activity being highly dependent on the substitution pattern, particularly at the C4 and C6 positions. acs.orgnih.gov A series of 4,6-substituted-1H-indazole derivatives were synthesized and found to be potent dual inhibitors of both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov The most potent compound from this series, a 1H-indazole derivative, exhibited an IC₅₀ value of 0.74 µM in an IDO1 enzymatic assay and demonstrated in vivo antitumor activity. nih.gov The mechanism of inhibition involves the indazole ring interacting with the heme iron and key residues within the hydrophobic pockets of the IDO1 active site. acs.orgresearchgate.net These findings suggest that a substituted indazole core, such as that of this compound, has the foundational structure required for potential IDO1 inhibitory activity. nih.govmdpi.com

| Indazole Series | Target | Key Finding | IC₅₀ (Enzymatic Assay) | Reference |

| 4,6-Substituted-1H-indazoles | IDO1/TDO | Compound 35 identified as a potent dual inhibitor with in vivo efficacy. | 0.74 µM (IDO1), 2.93 µM (TDO) | nih.gov |

| N'-Hydroxyindazolecarboximidamides | IDO1 | The indazole scaffold is a useful novel structure for further optimization. | Moderate activity reported. | mdpi.com |

| 3-Substituted 1H-indazoles | IDO1 | Compounds 121 and 122 showed potent inhibitory activity. | 720 nM and 770 nM | nih.gov |

Other Receptor Modulating Activities

The versatile indazole scaffold has been successfully utilized to develop modulators for several other important biological receptors.

Selective Estrogen Receptor Degraders (SERDs) : The indazole core is a key structural feature in a number of modern, orally bioavailable SERDs developed for the treatment of estrogen receptor-positive (ER+) breast cancer. nih.govacs.orgnih.gov These compounds function by binding to the estrogen receptor (ERα) and inducing its degradation. acs.org In several series of novel SERDs, a tricyclic indazole or thieno[2,3-e]indazole core was used to replace other chemical moieties, leading to compounds with potent ERα degradation ability and robust antitumor efficacy in preclinical models. nih.govnih.govacs.org For instance, the indazole-based compound GDC-0810 (ARN-810) advanced to clinical trials, demonstrating high ERα binding affinity (IC₅₀ = 6.1 nM) and potent degradation efficacy. nih.gov The optimization of these indazole series has led to compounds capable of inducing tumor regression in tamoxifen-resistant xenograft models. researchgate.net

Glucocorticoid Receptor : Indazole derivatives have been successfully developed as non-steroidal, selective glucocorticoid receptor (GR) modulators. nih.govacs.org A series of 5-functionalized indazoles yielded compounds with nanomolar affinity for the GR and showed selectivity for the desired transrepression anti-inflammatory pathway. nih.govdocumentsdelivered.com Furthermore, a structure-based design approach led to the discovery of indazole ether-based GR modulators that displayed picomolar potency in cellular assays measuring the inhibition of TNF-α release. acs.orgmedchemexpress.cn

CC-Chemokine Receptor 4 (CCR4) : The indazole scaffold has been used to generate potent and selective allosteric antagonists of CCR4, a receptor implicated in inflammatory diseases like asthma. acs.org A series of indazole arylsulfonamides were found to bind to an intracellular allosteric site on the receptor. acs.org Structure-activity relationship studies of these compounds revealed that substitutions on the indazole ring were critical for potency, with a preference for small groups at the C5, C6, and C7 positions, and C6-substituted analogues being particularly favored. acs.org

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

The indazole ring is a well-established pharmacophore for the potent and selective inhibition of nitric oxide synthase (NOS) enzymes, particularly the neuronal isoform (nNOS). nih.govnih.gov Excessive NO production by nNOS is implicated in neurodegenerative conditions, making nNOS inhibitors an area of intense research. nih.govresearchgate.net

A structurally related compound, 3-bromo-7-nitroindazole (B43493), is a potent nNOS inhibitor that has demonstrated significant neuroprotective effects in preclinical models of stroke and Parkinson's disease. researchgate.netresearchgate.net Crystallographic studies of this inhibitor bound to the endothelial NOS (eNOS) catalytic domain revealed its binding mechanism. researchgate.net The inhibitor binds at the substrate site, forcing a conformational change in the enzyme that perturbs the heme group and disrupts the binding of the essential cofactor tetrahydrobiopterin (B1682763) (H₄B). researchgate.net The 3-bromo substitution is a key feature, and studies comparing it to its parent compound, 7-nitroindazole, show that 3-bromo-7-nitroindazole has similar or improved potency. nih.gov The combination of a bromine atom at the C3-position and a halogen (chloro) at the C6-position in the title compound aligns with the structural motifs known to be effective for nNOS inhibition. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Derivation for Halogenated and Methylated Indazoles

The biological activity of indazole-based compounds is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. nih.govchim.it The presence of halogen and methyl groups, as in this compound, are key modulators of potency, selectivity, and pharmacokinetic properties across a range of biological targets. acs.orgrsc.org

Role of Halogenation (Bromo and Chloro): The introduction of halogen atoms is a pivotal strategy in medicinal chemistry to enhance biological activity. acs.org

Target Engagement: Halogen atoms, particularly chlorine and bromine, can form halogen bonds, which are specific non-covalent interactions that can enhance the binding affinity of a ligand to its protein target. acs.org

Potency and Selectivity: In CCR4 antagonists, substitution on the indazole ring was explored, with C6-substituted analogues being preferred. acs.org For nNOS inhibitors, the 3-bromo substitution is a feature of highly potent compounds like 3-bromo-7-nitroindazole. nih.govresearchgate.net In studies of antiprotozoal indazoles, chloro-substituted derivatives showed excellent potency. nih.gov For some kinase inhibitors, halogen substitution on associated aryl rings led to a decrease in potency, indicating that the placement of the halogen is critical and target-dependent. nih.gov

Metabolic Stability: Halogenation can block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.

Role of Methylation: Methyl groups can influence activity through steric and electronic effects.

Conformational Effects: The position of a methyl group can alter the preferred conformation of a molecule, affecting how it fits into a binding pocket. In kinase inhibitor development, the insertion of a methyl group on an associated thiazole (B1198619) ring shifted selectivity between Fyn and GSK-3β kinases. acs.org

Reactivity: N-methylation of the indazole ring directs subsequent substitutions and alters the electronic properties of the scaffold. rsc.org Studies on nNOS inhibitors found that N-methylation of 7-nitro-1H-indazole and 3-bromo-7-nitro-1H-indazole diminished their inhibitory activity, suggesting that a free N-H may be important for interaction with the target. nih.gov

Influence of Substitution Position (Regiochemistry): The specific placement of substituents on the indazole core is often critical for activity.

IDO1 Inhibition: Activity is highly sensitive to substituents at the C4 and C6 positions. acs.orgnih.gov

CCR4 Antagonism: Small groups are tolerated at C5, C6, and C7, with C6 analogues being preferred. acs.org

CRAC Channel Blockade: For indazole-3-carboxamides, the specific 3-carboxamide regiochemistry is essential for activity, with the reverse amide isomer being completely inactive. nih.gov

The combination of bromo, chloro, and methyl groups on the indazole scaffold of this compound provides a unique chemical entity with the potential to interact with a variety of biological targets, informed by the extensive research on related substituted indazoles.

| Target Class | Key SAR Findings for Halogenated/Methylated Indazoles | References |

| Antifungal | 5-Bromo substitution on an indazole-triazole hybrid conferred significant activity against Candida and Aspergillus. | nih.gov |

| Antiprotozoal | Electron-withdrawing groups (e.g., Cl, CF₃) on a 2-phenyl-2H-indazole enhanced activity against E. histolytica and G. intestinalis. | nih.gov |

| Kinase Inhibitors | A 5-bromo substituent on a 7-azaindole (B17877) core enhanced Fyn kinase inhibition. A methyl group insertion shifted selectivity. | acs.org |

| IDO1 Inhibitors | The 1H-indazole scaffold is essential; substituents at C4 and C6 positions strongly influence potency. | acs.orgnih.gov |

| CCR4 Antagonists | C6-substitution on the indazole ring is preferred over C5 or C7. | acs.org |

| nNOS Inhibitors | 3-Bromo substitution is a key feature of potent inhibitors. N-methylation diminishes activity. | nih.govnih.govresearchgate.net |

Impact of Halogen Substitution (Bromine, Chlorine) on Biological Efficacy

Halogen atoms are crucial substituents in medicinal chemistry, influencing a compound's steric, electronic, and pharmacokinetic properties. In the context of indazole derivatives, halogenation can significantly modulate biological efficacy.

The presence of a bromine atom at the C-3 position is a key feature. Studies on other heterocyclic scaffolds have shown that a bromo-substituent can be critical for potent activity. For instance, in a series of isochromeno[3,4-f]indolizin-5-ones, 3-bromo analogs were successfully synthesized, indicating the chemical accessibility of such a substitution pattern. acs.org In the development of inhibitors for enzymes like IDO1, the presence of a 6-bromo-1H-indazol-4-yl group was part of the core structure of active compounds. nih.gov While this is a different substitution pattern, it highlights the utility of bromine in achieving biological activity. The bromine atom can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.

The chlorine atom at the C-6 position is also expected to significantly impact efficacy. In many kinase inhibitors, chloro-substitution on the core heterocycle is a common strategy to enhance potency. For example, in a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives developed as FGFR inhibitors, the dichloro-substitution on the phenyl ring was a key element for high potency. semanticscholar.org Similarly, studies on other indazole-based compounds have shown that halogenation at various positions can lead to potent biological activity. researchgate.net The chlorine atom at C-6 can influence the electronic distribution of the indazole ring system and provide additional hydrophobic or halogen-bond interactions within a target's binding pocket.

Influence of Methyl Group at C-4 on Activity and Selectivity

The methyl group at the C-4 position can have multifaceted effects on the molecule's biological profile.

Steric Influence: The methyl group introduces steric bulk, which can either be beneficial or detrimental to binding, depending on the topology of the target protein's active site. It can orient the molecule favorably for key interactions or, conversely, cause steric clashes that reduce affinity.

Electronic Effects: As an electron-donating group, the methyl group can subtly alter the electronic nature of the indazole ring, which may affect its pKa and interaction with target residues. chemrxiv.org

Metabolic Stability: Methyl groups can serve as "metabolic handles," sites for oxidative metabolism by cytochrome P450 enzymes. However, their presence can also block metabolism at an adjacent site, a strategy often used to improve a compound's metabolic stability. For example, modification of a 3-methyl group on an indazole moiety was used to improve selectivity and metabolic properties of β3-AR agonists. researchgate.net

Selectivity: The position of substituents is critical for selectivity. In a study on indazole alkylation, it was noted that a substituent at the C-7 position could sterically hinder reactions at the N-1 position. nih.gov Similarly, a C-4 methyl group could influence the binding orientation, potentially leading to selectivity for one biological target over another. Research on indazole-based kinase inhibitors has shown that even small changes, like the position of a methyl group, can significantly alter the selectivity profile. researchgate.net

In a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles, the 4-position was functionalized with a carboxamide group, and substitutions on this group were shown to be critical for potent FGFR1 inhibition. semanticscholar.org While not a methyl group, this highlights the importance of the C-4 position for modulating activity.

Correlation of Substituent Position and Nature with Target Interaction

The specific arrangement of substituents on the indazole ring in "this compound" dictates its potential interactions with a biological target, likely a protein kinase, based on the prevalence of indazole as a kinase inhibitor scaffold. nih.govlongdom.org

The general pharmacophore model for many kinase inhibitors involves a heterocyclic core (the indazole) that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The various substituents then project into different pockets of the active site to provide potency and selectivity. researchgate.net

C-3 Position (Bromo): Substituents at the C-3 position often point towards the solvent-exposed region or a specific sub-pocket. The bromine atom here could form a halogen bond or engage in hydrophobic interactions. SAR studies of indazole-3-carboxamides as CRAC channel blockers revealed that the specific regiochemistry of the linker at the C-3 position was critical for activity; a reverse amide isomer was completely inactive, underscoring the positional importance of interactions at C-3. nih.gov

C-6 Position (Chloro): This position is part of the "main body" of the indazole ring. A chlorine atom here can enhance hydrophobic interactions in the ATP binding pocket. In many known kinase inhibitors, this position is often substituted to improve potency. For example, in a series of indazole derivatives with anticancer activity, substitutions at the C-6 position were explored to optimize efficacy. researchgate.net

The interplay between these three substituents—the C-3 bromo, C-6 chloro, and C-4 methyl groups—creates a unique three-dimensional and electronic profile that determines the compound's affinity and selectivity for its specific biological target.

Preclinical In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Compound Optimization (excluding toxicity)

Preclinical in vitro ADME studies are essential for optimizing drug candidates by assessing their pharmacokinetic properties. srce.hr While specific ADME data for this compound is not available, general trends for substituted indazoles can be discussed.

Distribution: Plasma protein binding (PPB) is a critical distribution parameter. Highly lipophilic compounds, a characteristic enhanced by halogenation, tend to exhibit high PPB. The extent of binding can influence the free fraction of the drug available to exert its biological effect.

Metabolism: Metabolic stability is a key determinant of a compound's half-life and is often assessed in vitro using liver microsomes or hepatocytes. srce.hrresearchgate.net Indazole derivatives can be subject to both Phase I (e.g., oxidation, reduction) and Phase II (e.g., glucuronidation) metabolism.

Metabolic Stability: The stability of indazoles can be modulated by substitution. In one study, a 3-aryl-indazole with a methoxypyridine moiety had moderate metabolic stability, while another derivative showed good metabolic stability but lower potency, illustrating the typical trade-offs in drug design. nih.gov A series of conformationally restricted indazole-based CB2 agonists were found to have favorable microsomal stability. acs.orgacs.org

Sites of Metabolism: The C-4 methyl group could be a site of hydroxylation. The aromatic rings are also susceptible to oxidation. Blocking metabolically labile sites is a common optimization strategy. For instance, in a study of indole-based compounds, substitution at metabolically vulnerable positions significantly improved metabolic stability, increasing the half-life in mouse liver microsomes from 12 minutes to over 120 minutes for an optimized analog. nih.gov

Excretion: Excretion pathways are not typically detailed in early in vitro profiling, but the potential for interaction with drug transporters like P-glycoprotein (P-gp) is often evaluated. Low interaction with P-gp is generally desirable for CNS-targeted drugs or to avoid efflux-mediated resistance. acs.org

The table below summarizes typical in vitro ADME assays and hypothetical considerations for an indazole derivative like the one discussed.

| ADME Parameter | In Vitro Assay | Considerations for this compound |

| Absorption | Caco-2 Permeability | Halogenation increases lipophilicity, potentially enhancing permeability, but this needs to be balanced against molecular size. |

| Distribution | Plasma Protein Binding (PPB) | Likely to have moderate to high PPB due to its lipophilic nature. |

| Metabolism | Liver Microsomal Stability | The C-4 methyl group is a potential site for Phase I oxidation. Overall stability will depend on the interplay of all substituents. |

| Excretion | P-glycoprotein (P-gp) Substrate Assay | Assessment is needed to determine if it is a substrate or inhibitor of efflux transporters, which would impact its distribution and potential for drug-drug interactions. |

Emerging Research Directions and Future Perspectives for 3 Bromo 6 Chloro 4 Methyl 2h Indazole

Development of Novel Synthetic Routes with Enhanced Sustainability (Green Chemistry)

The synthesis of complex heterocyclic compounds like indazoles is increasingly guided by the principles of green chemistry to minimize environmental impact and improve efficiency. Research in the broader field of indazole synthesis highlights several sustainable strategies that could be applied to the production of 3-bromo-6-chloro-4-methyl-2H-indazole.

One major focus is the move away from metal catalysts, which can be costly and environmentally hazardous. nih.gov Metal-free approaches for the direct C–H halogenation of 2H-indazoles have been successfully developed, offering a pathway to introduce bromine and chlorine atoms with high regioselectivity. nih.gov These methods often utilize environmentally benign solvents like water or ethanol (B145695) under mild conditions. nih.gov Another promising green technique is electrochemical synthesis, which can drive reactions like C-3 phosphorylation of 2H-indazoles without the need for additional oxidants or metal salts. researchgate.net

The concept of one-pot reactions, where multiple synthetic steps are performed in a single reactor, is also central to sustainable synthesis. researchgate.net For instance, copper-catalyzed one-pot, three-component reactions have been developed for synthesizing 2H-indazoles from simple precursors in green solvents like polyethylene (B3416737) glycol (PEG 300). organic-chemistry.org Adapting such methodologies could streamline the synthesis of the target compound and its derivatives, reducing waste and energy consumption. The use of ultrasound irradiation has also been reported as a green method for the cyclocondensation reactions to form 1H-indazol-3-amine derivatives, significantly improving efficiency. researchgate.net

Table 1: Green Chemistry Approaches in Indazole Synthesis

| Green Chemistry Principle | Application in Indazole Synthesis | Potential Benefit for this compound | Reference(s) |

|---|---|---|---|

| Metal-Free Catalysis | Direct C-H halogenation of 2H-indazoles using reagents like NBS/NCS. | Avoids toxic metal waste in bromination and chlorination steps. | nih.gov |

| Benign Solvents | Use of water or ethanol for halogenation reactions. | Reduces reliance on volatile and hazardous organic solvents. | nih.gov |

| Electrosynthesis | Direct electrochemical oxidation for C-3 functionalization. | Mild, oxidant-free conditions for derivatization. | researchgate.net |

| One-Pot Reactions | Copper-catalyzed three-component synthesis of 2H-indazoles. | Improves process efficiency and reduces intermediate workup steps. | organic-chemistry.org |

| Alternative Energy | Ultrasound irradiation for cyclocondensation reactions. | Accelerates reaction times and improves yields. | researchgate.net |

Exploration of Diverse Biological Targets for this compound Analogs

Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities by interacting with various biological targets. nih.gov While direct biological data on this compound is scarce, research on its analogs provides a roadmap for future investigations. The strategic placement of bromo, chloro, and methyl groups on the indazole core can significantly influence binding affinity and selectivity.

Analogs of the indazole scaffold have been identified as potent inhibitors of key enzymes in disease pathways. For example, various substituted indazoles act as anticancer agents by inhibiting protein kinases like CRAF and Pim kinases. nih.gov Other derivatives have shown promise as antiprotozoal agents by targeting enzymes such as trypanothione (B104310) reductase in Leishmania. nih.gov The indazole nucleus is also a key feature in compounds designed as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2) and as antimicrobial agents targeting S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase. acs.orgmdpi.com Furthermore, indazole analogs have been explored as agonists for serotonin (B10506) receptors, indicating potential applications in neuroscience. acs.orgsemanticscholar.orgnih.gov

Table 2: Investigated Biological Targets for Indazole Analogs

| Target Class | Specific Target Example | Therapeutic Area | Indazole Analog Type | Reference(s) |

|---|---|---|---|---|

| Protein Kinases | CRAF, Pim kinases, Tyrosine kinases | Oncology | 3-carboxamido-2H-indazoles, 6-azaindazoles | nih.gov |

| Protozoan Enzymes | Trypanothione Reductase (Leishmania) | Anti-parasitic | 3-chloro-6-nitro-1H-indazole derivatives | nih.gov |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | 2,3-diphenyl-2H-indazole derivatives | mdpi.com |

| Bacterial Enzymes | SAH/MTA Nucleosidase | Antimicrobial | 5-aminoindazole derivatives | acs.org |

| Neuroreceptors | Serotonin Receptors (5-HT2A, 5-HT2B) | Neuroscience | Tryptamine-related indazole analogs | acs.orgsemanticscholar.org |

| Antioxidant Enzymes | Paraoxonase 1 (PON1) | Cardiovascular Health | Halogenated 1H-indazoles | taylorandfrancis.com |

Integration of Advanced Computational Methods for Predictive Modeling and Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and interactions before undertaking costly and time-consuming laboratory synthesis. For a complex molecule like this compound, computational methods are crucial for guiding synthetic efforts and prioritizing derivatives for biological testing.

Molecular docking is widely used to predict the binding modes of indazole derivatives within the active sites of biological targets. nih.govmdpi.com For example, docking studies have been used to understand how 3-chloro-6-nitro-1H-indazole derivatives bind to Leishmania trypanothione reductase, providing insights that correlate well with experimental activity. nih.gov Following docking, molecular dynamics (MD) simulations and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be employed to assess the stability of the ligand-protein complex and estimate the binding free energy, offering a more refined prediction of potency. nih.gov

Density Functional Theory (DFT) calculations are particularly valuable for understanding the electronic structure of the indazole ring and predicting the regioselectivity of chemical reactions. beilstein-journals.orgbeilstein-journals.org This is critical for addressing challenges in the controlled functionalization of the molecule, such as predicting the outcome of N-alkylation or further halogenation. beilstein-journals.orgbeilstein-journals.org

Table 3: Application of Computational Methods in Indazole Research

| Computational Method | Application | Purpose | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predicting binding orientation of indazoles in enzyme active sites. | Identify key interactions, guide lead optimization. | nih.govmdpi.com |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of indazole-protein complexes over time. | Assess complex stability and conformational changes. | nih.gov |

| MM/GBSA | Calculating the binding free energy of a ligand to its target. | Rank potential inhibitors by predicted affinity. | nih.gov |

| Density Functional Theory (DFT) | Calculating electronic properties and reaction transition states. | Predict reaction outcomes and understand regioselectivity. | beilstein-journals.orgbeilstein-journals.org |

Potential in Agrochemical and Materials Science Applications

While the primary focus of indazole research has been in medicinal chemistry, the unique properties of this scaffold also suggest potential applications in agrochemicals and materials science. The development of efficient, metal-free halogenation methods for 2H-indazoles is noted to have potential applications in the agrochemical industry, where halogenated organic compounds are frequently used as active ingredients. nih.gov

In materials science, certain N-aryl-2H-indazole derivatives have been identified as a new class of fluorophores. nih.gov These molecules exhibit high extinction coefficients and large Stokes shifts, which are desirable properties for fluorescent probes and materials used in optical devices and bio-imaging. The specific substitution pattern of this compound could be systematically modified to tune its photophysical properties, such as absorption and emission wavelengths, potentially leading to novel dyes or sensors. The rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles provides a versatile route to explore these applications. nih.gov

Design of Targeted Derivatives for Specific Disease Pathways

The highly functionalized nature of this compound makes it an ideal starting point for the rational design of derivatives aimed at specific disease pathways. By leveraging structure-activity relationship (SAR) data from related indazole compounds, medicinal chemists can introduce or modify functional groups to enhance potency and selectivity for a chosen biological target.

For example, building on the discovery that 3-carboxamido-2H-indazole derivatives can act as selective CRAF inhibitors for cancer therapy, the 3-bromo position could be converted to a variety of amide functionalities to explore this target space. nih.gov Similarly, inspired by the potent antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives, analogs could be synthesized where the 4-methyl group and the N-H position are modified to optimize interactions with trypanothione reductase. nih.govtaylorandfrancis.com

The design process can also involve bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties to improve metabolic stability or oral bioavailability. The indazole ring itself is often considered a bioisostere of the indole (B1671886) nucleus, a common motif in bioactive molecules. semanticscholar.orgnih.gov This principle can be extended to the substituents; for instance, the 6-chloro group could be replaced with a trifluoromethyl group to modulate electronic and lipophilic properties, a strategy that has proven effective in designing potent inhibitors against acetylcholinesterase for Alzheimer's disease treatment. nih.gov

Addressing Regioselectivity Challenges in Complex Functionalization

A significant synthetic hurdle in indazole chemistry is controlling regioselectivity during functionalization reactions. The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, often leading to a mixture of products that are difficult to separate. beilstein-journals.org Furthermore, the benzene (B151609) portion of the molecule presents multiple carbon atoms for substitution, and the presence of existing substituents like bromine, chlorine, and a methyl group on the this compound core will direct further reactions in complex ways.

Recent studies have made significant progress in controlling N1 versus N2 alkylation by carefully selecting the base and solvent system. beilstein-journals.org For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of a cesium-based reagent can favor N1 substitution through a chelation mechanism, while other conditions promote N2 substitution. beilstein-journals.orgbeilstein-journals.org

Similarly, direct halogenation of the indazole ring can be challenging. Metal-free methods have been developed that allow for the selective mono- or poly-halogenation of 2H-indazoles by fine-tuning reaction conditions. nih.govrsc.org For example, it is possible to prepare 3-bromo-7-chloro-2H-indazoles or 3-chloro-7-bromo-2H-indazoles by controlling the order of addition of brominating and chlorinating agents. nih.govrsc.org Understanding and overcoming these regioselectivity challenges through both experimental screening and predictive computational modeling (DFT) is essential for the efficient and reliable synthesis of specifically designed analogs of this compound. beilstein-journals.org

Q & A

Q. What are the most reliable synthetic routes for 3-bromo-6-chloro-4-methyl-2H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of halogenated aniline precursors. For example, a cyclization reaction using dichloromethane as a solvent and triethylamine as a base has been effective for similar indazole derivatives . Optimization involves adjusting temperature (e.g., 0–25°C), stoichiometry of brominating agents (e.g., N-bromosuccinimide), and reaction time (18–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>80%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Use DMSO-d6 to resolve aromatic proton signals (δ 7.5–8.5 ppm) and confirm methyl group integration (δ ~2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) in positive ionization mode (m/z range 100–1000) verifies molecular ion peaks (C8H7BrClN2, expected ~261.4 g/mol) .

- IR Spectroscopy : Detect functional groups like C-Br (550–650 cm⁻¹) and C-Cl (700–800 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution at bromine and chlorine sites, predicting regioselectivity in Suzuki-Miyaura couplings. Solvent effects (DMF, THF) and catalyst systems (Pd(PPh3)4) are simulated to optimize coupling efficiency . Compare computed activation energies with experimental yields to validate models.

Q. What strategies resolve contradictions in reported biological activities of halogenated indazoles?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Implement:

Q. How does the methyl group at position 4 influence the compound’s stability under acidic conditions?

- Methodological Answer : Perform stability studies in HCl/THF (0.1–1 M) at 25–50°C. Monitor degradation via LC-MS and identify products (e.g., demethylated derivatives). Compare with 4-unsubstituted analogs to isolate steric/electronic effects of the methyl group .

Methodological Challenges

Q. What are the best practices for crystallizing this compound to obtain high-quality single crystals?

- Methodological Answer : Use slow evaporation in a 1:1 mixture of dichloromethane and hexane. Employ SHELXT for automated space-group determination and SHELXL for refinement. Validate hydrogen bonding patterns (N-H⋯N) to confirm tautomeric stability .

Q. How can competing nucleophilic substitution pathways be controlled during functionalization of the indazole core?

- Methodological Answer :

- Solvent Polarity : Use polar aprotic solvents (DMF, DMSO) to favor SNAr mechanisms at electron-deficient positions .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) at N1 to direct substitution to C3 or C6 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.